molecular formula C15H10Cl2N2O3S3 B2425459 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 895456-90-3

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B2425459
M. Wt: 433.34
InChI Key: NZGORSYIMRVCFK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to. It may also include its uses or applications.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition for Cancer Therapy Compounds structurally related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide have been investigated for their potential as inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy. Modification of heterocyclic cores in such compounds aims to improve metabolic stability and enhance anticancer efficacy. The study by Stec et al. (2011) exemplifies this approach, focusing on structure-activity relationships to optimize therapeutic profiles (Stec et al., 2011).

Antimicrobial Agents Derivatives incorporating the sulfonamide moiety, akin to the core structure of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide, have been synthesized with the intention of serving as antimicrobial agents. Research by Darwish et al. (2014) and others have demonstrated that such compounds can exhibit promising antibacterial and antifungal properties, highlighting the versatility of these molecular frameworks in addressing microbial resistance (Darwish et al., 2014).

Antitumor Activity The synthesis and evaluation of benzothiazole derivatives bearing different heterocyclic rings, as discussed by Yurttaş et al. (2015), suggest the potential antitumor activity of these compounds. Through structural manipulation, it's possible to enhance their efficacy against various cancer cell lines, showcasing the therapeutic potential of such molecules in oncology (Yurttaş et al., 2015).

Optoelectronic Materials The incorporation of thiazole-based units into polythiophenes for optoelectronic applications represents another avenue of research. These materials, studied by Camurlu and Guven (2015), exhibit promising optical and electronic properties, suitable for applications in light-emitting diodes, solar cells, and sensors (Camurlu & Guven, 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S3/c16-12-6-10(14(17)24-12)11-7-23-15(18-11)19-13(20)8-25(21,22)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGORSYIMRVCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

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